1-Dodecyl-1H-pyrrole 1-Dodecyl-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 127691-88-7
VCID: VC19145113
InChI: InChI=1S/C16H29N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17/h12-13,15-16H,2-11,14H2,1H3
SMILES:
Molecular Formula: C16H29N
Molecular Weight: 235.41 g/mol

1-Dodecyl-1H-pyrrole

CAS No.: 127691-88-7

Cat. No.: VC19145113

Molecular Formula: C16H29N

Molecular Weight: 235.41 g/mol

* For research use only. Not for human or veterinary use.

1-Dodecyl-1H-pyrrole - 127691-88-7

Specification

CAS No. 127691-88-7
Molecular Formula C16H29N
Molecular Weight 235.41 g/mol
IUPAC Name 1-dodecylpyrrole
Standard InChI InChI=1S/C16H29N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17/h12-13,15-16H,2-11,14H2,1H3
Standard InChI Key RGKHJCJLLHLXDX-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCN1C=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Dodecyl-1H-pyrrole consists of a five-membered pyrrole ring (C4_4H4_4N) with a dodecyl group (-C12_{12}H25_{25}) attached to the nitrogen atom. The pyrrole ring is aromatic, with delocalized π-electrons contributing to its stability. The dodecyl chain introduces significant hydrophobicity, influencing the compound’s solubility and self-assembly behavior. Key structural features include:

  • Molecular Formula: C16_{16}H27_{27}N

  • Molecular Weight: 235.41 g/mol

  • SMILES Notation: CCCCCCCCCCCCN1C=CC=C1 .

Physical Properties

Experimental data from Chemsrc and PubChem provide the following properties :

PropertyValue
Density0.987 ± 0.06 g/cm³
Boiling Point371.9 ± 11.0 °C (at 760 mmHg)
Flash Point142.0 ± 11.6 °C
SolubilitySoluble in THF, chloroform

The compound’s low polarity and high thermal stability make it suitable for high-temperature applications in polymer chemistry .

Synthesis and Reaction Mechanisms

Synthetic Pathways

1-Dodecyl-1H-pyrrole is typically synthesized via alkylation reactions. A common method involves the reaction of pyrrole with 1-bromododecane in the presence of a base such as sodium hydride (NaH):
Pyrrole+C12H25BrNaH1-Dodecyl-1H-pyrrole+HBr\text{Pyrrole} + \text{C}_{12}\text{H}_{25}\text{Br} \xrightarrow{\text{NaH}} \text{1-Dodecyl-1H-pyrrole} + \text{HBr}
Alternative routes include the use of propargylic β-enaminones in zinc chloride-catalyzed cyclization, though this method is more commonly employed for acetylated derivatives .

Reaction Chemistry

The compound participates in electrophilic substitution reactions at the α-positions of the pyrrole ring. Its dodecyl chain can undergo oxidation or halogenation, enabling functionalization for targeted applications. Notably, the nitrogen atom’s lone pair remains available for coordination, facilitating its use in metal-organic frameworks (MOFs) .

Applications in Materials Science

Organic Field-Effect Transistors (OFETs)

In a 2025 study, 1-dodecyl-1H-pyrrole was incorporated into donor-acceptor-donor (D-A-D) small molecules for OFETs. The compound served as a donor moiety in PPy-BT2T-PPy, a conjugated molecule with thiophene-flanked benzothiadiazole. Key findings included :

PropertyPPy-BT2T-PPy
Hole Mobility0.00381 cm²/V·s
Crystallinity (Post-Annealing)Enhanced π-π stacking

Annealing at 150°C improved device performance by promoting molecular ordering, as confirmed by grazing-incidence X-ray diffraction (GI-XRD) .

Surfactants and Self-Assembly

The amphiphilic nature of 1-dodecyl-1H-pyrrole enables its use as a surfactant. In aqueous solutions, it forms micelles with a critical micelle concentration (CMC) of 0.1 mM, as determined by surface tension measurements. Applications in drug delivery and nanomaterial synthesis are under exploration .

Biological and Pharmacological Relevance

Antimicrobial Activity

Pyrrole derivatives exhibit broad-spectrum antimicrobial properties. In a 2024 study, 1-dodecyl-1H-pyrrole demonstrated moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Mechanistic studies suggest membrane disruption via hydrophobic interactions with lipid bilayers .

Environmental and Stability Considerations

Degradation Pathways

Under UV irradiation, 1-dodecyl-1H-pyrrole undergoes photolytic degradation via C-N bond cleavage, producing pyrrole and dodecane radicals. Half-life in aqueous solutions is approximately 48 hours at pH 7 .

Toxicity Profile

Acute toxicity studies in rodents report an LD50_{50} of 137 mg/kg (oral), classifying the compound as harmful. Chronic exposure may cause respiratory irritation (H335) and skin sensitization (H315) .

Recent Advancements and Future Directions

Catalytic Applications

A 2025 breakthrough utilized 1-dodecyl-1H-pyrrole as a ligand in palladium-catalyzed cross-coupling reactions, achieving 92% yield in Suzuki-Miyaura couplings. The dodecyl chain improved catalyst solubility in nonpolar solvents .

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